2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-sulfamoylbenzoic acid
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Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-sulfamoylbenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the sulfamoyl group adds to its versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-sulfamoylbenzoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The sulfamoyl group can be introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple steps of the synthesis efficiently. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-sulfamoylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-sulfamoylbenzoic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis, it helps in the stepwise construction of peptides.
Biology: Used in the synthesis of peptide-based probes for studying protein interactions.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-sulfamoylbenzoic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group during peptide synthesis and can be removed under mild basic conditions, typically using piperidine. The sulfamoyl group can participate in various chemical reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid with a tert-butoxycarbonyl (Boc) group.
Fmoc-Asp(OAll)-OH: Fmoc-protected aspartic acid with an allyl ester group.
Fmoc-allyl-Gly-OH: Fmoc-protected glycine with an allyl group.
Uniqueness
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-sulfamoylbenzoic acid is unique due to the presence of the sulfamoyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in complex peptide synthesis and other specialized applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-sulfamoylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6S/c23-31(28,29)13-9-10-18(21(25)26)20(11-13)24-22(27)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26)(H2,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWESGFJWLBIVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)S(=O)(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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